N-Fmoc-3-bromo-5-fluoro-D-phenylalanine
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Overview
Description
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a bromine atom at the third position, and a fluorine atom at the fifth position on the phenyl ring. It is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is usually achieved by reacting D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Bromination and Fluorination: The protected phenylalanine is then subjected to bromination and fluorination reactions. Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like HATU or EDCI.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., triethylamine).
Deprotection Reactions: Piperidine in DMF.
Coupling Reactions: HATU, EDCI, and bases like DIPEA.
Major Products Formed
Substitution Reactions: Various substituted phenylalanine derivatives.
Deprotection Reactions: Free amino group phenylalanine derivatives.
Coupling Reactions: Peptides and peptide derivatives.
Scientific Research Applications
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein structure and function, as well as in the development of enzyme inhibitors.
Industry: Utilized in the production of high-quality peptides for research and pharmaceutical purposes.
Mechanism of Action
The mechanism of action of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-3-bromo-5-fluoro-L-phenylalanine: Similar structure but with the L-configuration.
N-Fmoc-3,4,5-trifluoro-D-phenylalanine: Contains three fluorine atoms on the phenyl ring.
N-Fmoc-3-bromo-4-chloro-D-phenylalanine: Contains a chlorine atom instead of a fluorine atom at the fifth position
Uniqueness
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence the compound’s reactivity and interactions in chemical and biological systems. This makes it a valuable tool in the synthesis of peptides and other complex molecules .
Biological Activity
N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is a fluorinated amino acid derivative that exhibits significant biological activity, making it a valuable compound in medicinal chemistry and peptide synthesis. This article explores its synthesis, biological properties, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring of the amino acid. Its molecular formula is C₁₄H₁₄BrFNO₂, and it has a unique IUPAC name: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-bromo-5-fluorophenyl)propanoic acid. The introduction of halogen atoms into amino acids can significantly alter their physicochemical properties, enhancing metabolic stability and bioavailability.
The biological activity of this compound is primarily attributed to its ability to influence protein folding and stability, which can affect enzyme activity and receptor binding. Research indicates that fluorinated amino acids can enhance the pharmacological profiles of peptides and proteins, making them more effective in therapeutic applications.
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit potent inhibition against various cancer cell lines. For instance, related fluorinated compounds have been evaluated for their growth inhibitory activity against L1210 mouse leukemia cells, demonstrating significant cytotoxic effects with IC(50) values in the nanomolar range .
Applications
This compound has several applications in research and drug development:
- Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of brominated phenylalanine into peptide chains.
- Drug Development : The compound is utilized in designing novel pharmaceuticals targeting specific biological pathways, enhancing drug efficacy.
- Bioconjugation : The bromine atom facilitates bioconjugation reactions, aiding in the attachment of biomolecules to surfaces or other molecules.
- Neuroscience Research : It is applied in studies related to neurotransmitter systems, providing insights into the role of specific amino acids in brain function .
Comparative Analysis with Related Compounds
The following table summarizes structural features and unique properties of this compound compared to similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
N-Fmoc-3-bromo-D-phenylalanine | Bromine substitution only | Useful for studying brominated amino acids |
N-Fmoc-5-fluoro-L-phenylalanine | Fluorination at position 5 | Different stereochemistry affects biological activity |
N-Fmoc-D-Tyrosine | Contains a hydroxyl group | Hydroxyl group enhances solubility |
N-Fmoc-L-Tryptophan | Indole ring present | Unique photophysical properties |
N-Boc-L-Phe | Boc protection instead of Fmoc | Used in different synthetic routes |
The combination of halogen substitutions in this compound enhances its utility in medicinal chemistry compared to other derivatives that may only possess one type of modification .
Case Studies
Research has explored the interactions between this compound and various biological molecules. For example, studies have investigated its role as an inhibitor or modulator for specific enzymes involved in metabolic pathways. These investigations are crucial for understanding its potential therapeutic applications, particularly in cancer treatment and neuropharmacology.
Properties
Molecular Formula |
C24H19BrFNO4 |
---|---|
Molecular Weight |
484.3 g/mol |
IUPAC Name |
(2R)-3-(3-bromo-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
HCLSCVIPHXOZMN-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)Br)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Br)F)C(=O)O |
Origin of Product |
United States |
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